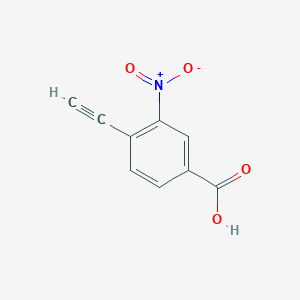

4-Ethynyl-3-nitrobenzoicacid

Description

Contextualization within Aromatic Carboxylic Acid Chemistry and Ethynyl (B1212043) Functionality

Aromatic carboxylic acids are a fundamental class of organic compounds characterized by a carboxyl group (-COOH) attached to an aromatic ring. numberanalytics.com The presence of the carboxyl group influences the chemical behavior of the aromatic ring, and in turn, the aromatic ring affects the acidity of the carboxyl group. These compounds are pivotal in various industrial and biological processes. numberanalytics.com

The ethynyl group (–C≡CH) introduces a region of high electron density and linearity into the molecule. aip.org This functionality is of significant interest due to its versatile reactivity. The triple bond can participate in a variety of chemical transformations, including addition reactions and coupling reactions, making it a key component in the construction of complex organic frameworks. aip.orgnih.gov The incorporation of an ethynyl group into an aromatic system can also influence the electronic properties and planarity of the molecule, which is relevant for applications in materials science. aip.org

Significance of the Nitro and Carboxyl Groups in Aromatic Systems

The nitro group (-NO₂) and the carboxyl group (-COOH) are both strongly electron-withdrawing. chemicalbook.comontosight.aiwikipedia.org When attached to an aromatic ring, they significantly influence the molecule's acidity and reactivity. The presence of the electron-withdrawing nitro group increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. chemicalbook.comwikipedia.org For instance, 3-nitrobenzoic acid is approximately ten times more acidic than benzoic acid. chemicalbook.comwikipedia.org

Furthermore, both the nitro and carboxyl groups are meta-directing deactivators in electrophilic aromatic substitution reactions. numberanalytics.comchemicalbook.comwikipedia.org This means they direct incoming electrophiles to the positions meta to themselves on the aromatic ring and make the ring less reactive towards substitution. This deactivation is a consequence of the electron-withdrawing nature of these groups, which reduces the electron density of the benzene (B151609) ring. chemicalbook.comresearchgate.net

Overview of Research Trajectories for 4-Ethynyl-3-nitrobenzoic Acid and Related Structures

Given the functional groups present in 4-ethynyl-3-nitrobenzoic acid, it and related compounds are of interest in several areas of chemical research. Nitrobenzoic acids and their derivatives are recognized for their roles as intermediates in the synthesis of dyes and pharmaceuticals. ontosight.aichemiis.com The presence of the nitro group allows for its reduction to an amino group, opening pathways to a wide array of other functionalizations and the synthesis of heterocyclic compounds. wikipedia.orgcore.ac.uk

The ethynyl group makes these compounds valuable precursors in materials science. aip.org Organic compounds with aryl groups connected by acetylene (B1199291) linkages are explored for applications requiring efficient charge transport and luminescence, properties that stem from the ability of the triple bond to maintain conjugation. aip.org Furthermore, the ethynyl group can act as a bioisostere for other chemical groups in medicinal chemistry, potentially modulating the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. nih.gov The development of solid-phase methods for the conversion of aromatic acetylenes into other functionalities like carboxylic acids and ketones further broadens their utility in combinatorial chemistry and the synthesis of diverse molecular libraries. acs.org

Interactive Data Table

Below is a table summarizing key information about 4-Ethynyl-3-nitrobenzoic acid and related compounds mentioned in this article.

| Compound Name | Molecular Formula | Key Features |

| 4-Ethynyl-3-nitrobenzoic acid | C₉H₅NO₄ | Contains ethynyl, nitro, and carboxylic acid groups. |

| 3-Nitrobenzoic acid | C₇H₅NO₄ | Aromatic carboxylic acid with a nitro group. chemicalbook.comwikipedia.org |

| Benzoic acid | C₇H₆O₂ | The parent aromatic carboxylic acid. |

| 2-Iodo-3-nitrobenzoic acid | C₇H₄INO₄ | An intermediate in the synthesis of some nitro-substituted compounds. nus.edu.sg |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5NO4 |

|---|---|

Molecular Weight |

191.14 g/mol |

IUPAC Name |

4-ethynyl-3-nitrobenzoic acid |

InChI |

InChI=1S/C9H5NO4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h1,3-5H,(H,11,12) |

InChI Key |

HKUAEVSVSCZIOT-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Ethynyl 3 Nitrobenzoic Acid and Its Key Precursors

Regioselective Synthesis Strategies Employing Nitration of Substituted Benzoic Acids

The introduction of a nitro group onto a substituted benzoic acid ring is a critical step in the synthesis of 4-ethynyl-3-nitrobenzoic acid. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic properties of the existing substituents on the benzene (B151609) ring.

A common precursor for 4-ethynyl-3-nitrobenzoic acid is 4-substituted benzoic acid. The carboxyl group (-COOH) is a deactivating, meta-directing group. transtutor.blogwikipedia.org Therefore, direct nitration of benzoic acid itself would predominantly yield 3-nitrobenzoic acid. wikipedia.org To achieve the desired 4-ethynyl-3-nitro substitution pattern, a different synthetic approach is necessary, often involving nitration of a precursor where the desired regiochemistry is favored.

One effective strategy begins with a para-substituted benzoic acid, such as 4-bromobenzoic acid. The bromine atom is an ortho, para-director, while the carboxylic acid group directs meta. In the case of 4-bromobenzoic acid, the positions ortho to the bromine (positions 3 and 5) are activated, and these are also the positions meta to the carboxylic acid. This alignment of directing effects allows for the clean nitration at the 3-position to yield 4-bromo-3-nitrobenzoic acid. quora.comquora.com This intermediate is pivotal for the subsequent introduction of the ethynyl (B1212043) group. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. quora.comquora.com

Alternative starting materials and nitration methods have also been explored. For instance, the nitration of toluene (B28343) derivatives followed by oxidation of the methyl group to a carboxylic acid is a viable route. quora.comquora.com Additionally, studies on the nitration of various aromatic compounds have investigated the use of different nitrating agents and catalysts to improve regioselectivity and reaction conditions. scirp.orgscirp.orggoogle.comscispace.com

Palladium-Catalyzed Cross-Coupling Approaches for Ethynyl Introduction

The introduction of the ethynyl group at the 4-position is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prominent example. gold-chemistry.orgorganic-chemistry.orgwikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org

In the synthesis of 4-ethynyl-3-nitrobenzoic acid, the precursor 4-bromo-3-nitrobenzoic acid or its corresponding ester can be coupled with a suitable alkyne source. chemimpex.com A common choice is trimethylsilylacetylene (B32187) (TMSA), where the trimethylsilyl (B98337) group acts as a protecting group for the terminal alkyne. nih.gov The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, like triethylamine (B128534) (Et₃N). nih.gov Following the coupling reaction, the silyl (B83357) group is removed under mild conditions, for instance, using a fluoride (B91410) source like potassium fluoride (KF) in methanol, to yield the terminal alkyne. nih.gov

The efficiency of the Sonogashira coupling can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent. organic-chemistry.org Research has focused on developing more active and general catalysts that can function under milder conditions and with a broader range of substrates, including less reactive aryl chlorides. researchgate.net The reactivity of the aryl halide is also a key factor, with aryl iodides generally being more reactive than aryl bromides. wikipedia.orgacs.org

Chemo- and Regioselective Functional Group Interconversions in Precursor Synthesis

The synthesis of the key precursors for 4-ethynyl-3-nitrobenzoic acid often requires strategic functional group interconversions (FGIs). These transformations must be both chemo- and regioselective to avoid unwanted side reactions and ensure the correct substitution pattern.

A key FGI in one of the synthetic routes is the oxidation of a methyl group to a carboxylic acid. For example, starting from 4-bromotoluene, oxidation with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) yields 4-bromobenzoic acid. quora.comquora.com This transformation is crucial as it sets the stage for the subsequent nitration and ethynylation steps.

Another important FGI is the conversion of a carboxylic acid to its corresponding ester, such as a methyl or ethyl ester. This is often done to protect the carboxylic acid group during subsequent reactions or to improve the solubility of the intermediates. mdpi.comnih.gov For instance, 4-bromo-3-nitrobenzoic acid can be esterified to methyl 4-bromo-3-nitrobenzoate before the Sonogashira coupling. The ester can then be hydrolyzed back to the carboxylic acid in the final step. nih.gov

Furthermore, the synthesis of precursors can involve multiple steps starting from simpler aromatic compounds like benzene. This can include Friedel-Crafts acylation to introduce a keto group, which can then be oxidized to a carboxylic acid. quora.com The careful sequencing of these reactions is essential to achieve the desired product with high purity and yield.

Green Chemistry Principles and Sustainable Synthetic Routes for 4-Ethynyl-3-nitrobenzoic Acid

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com While specific studies on the green synthesis of 4-ethynyl-3-nitrobenzoic acid are not extensively documented, general green chemistry approaches can be applied to its synthesis.

One key principle is the use of safer solvents. Traditional nitration reactions often use concentrated sulfuric acid, which is corrosive and generates significant acid waste. scirp.org Research into alternative nitration methods using solid acid catalysts, such as zeolites, or performing reactions under solvent-free conditions, for example, through grinding or microwave assistance, offers a greener alternative. scirp.orggoogle.comscispace.com

In the context of oxidation reactions, traditional reagents like potassium permanganate can be replaced with greener alternatives. Catalytic oxidation using molecular oxygen or hydrogen peroxide as the oxidant is a more sustainable approach. mdpi.com For instance, selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide in water has been reported as an eco-friendly method. mdpi.com

The development of more efficient and recyclable catalysts for cross-coupling reactions is another area of focus in green chemistry. ijpsjournal.com Improving the turnover number and stability of palladium catalysts can reduce the amount of metal waste. Performing these reactions in greener solvents like water or bio-derived solvents is also being explored. organic-chemistry.org Furthermore, direct synthesis routes that minimize the number of steps and reduce waste are inherently greener. For example, a direct, biomass-based synthesis of benzoic acid from quinic acid has been demonstrated as a sustainable alternative to traditional petroleum-based manufacturing. escholarship.org

Comparative Analysis of Synthetic Efficiency and Yields Across Different Methodologies

A common route involves the nitration of 4-bromobenzoic acid followed by a Sonogashira coupling. The nitration step to form 4-bromo-3-nitrobenzoic acid is reported to proceed cleanly. quora.comquora.com The subsequent Sonogashira coupling of the corresponding ester with trimethylsilylacetylene, followed by deprotection, can also provide good yields.

An alternative approach could start from 3-nitrobenzoic acid. However, introducing the ethynyl group at the 4-position would require a different strategy, potentially involving functionalization of the 4-position first, which might be less direct.

The table below provides a comparative overview of potential synthetic steps and their reported yields for related transformations, which can be indicative of the efficiency of a full synthesis of 4-ethynyl-3-nitrobenzoic acid.

| Reaction Step | Starting Material | Product | Reagents and Conditions | Reported Yield | Reference |

| Nitration | 4-Bromobenzoic acid | 4-Bromo-3-nitrobenzoic acid | HNO₃, H₂SO₄ | Clean reaction | quora.com, quora.com |

| Sonogashira Coupling & Deprotection | Methyl 2-iodo-3-nitrobenzoate & Arylethyne | 3-Aryl-5-nitroisocoumarins | Cu(I) acetylide, pyridine (B92270), reflux | Moderate | nus.edu.sg |

| Esterification | Benzoic acid | Methyl benzoate | Zr/Ti solid acid catalyst, methanol | Good to excellent | mdpi.com |

| Oxidation | Benzaldehyde | Benzoic acid | Diphenyl diselenide, H₂O₂, water | Good to excellent | mdpi.com |

| Sonogashira Coupling | Aryl halides & Terminal alkynes | Aryl alkynes | Pd catalyst, CuI, base | Good to excellent | gold-chemistry.org, organic-chemistry.org |

Chemical Reactivity and Transformational Studies of 4 Ethynyl 3 Nitrobenzoic Acid

Reduction Chemistry of the Aromatic Nitro Group

The nitro group is a versatile functional group, primarily serving as a precursor to the corresponding aniline (B41778) through reduction. This transformation is fundamental in the synthesis of various heterocyclic compounds and functionalized aromatic amines.

Catalytic Hydrogenation and Chemo-selective Reduction Protocols

The reduction of an aromatic nitro group is a common transformation, often achieved through catalytic hydrogenation. researchgate.net For substrates like 4-Ethynyl-3-nitrobenzoic acid, the primary challenge is achieving chemoselectivity. The goal is to reduce the nitro group to an amine without affecting the ethynyl (B1212043) (alkyne) or carboxylic acid functionalities. The alkyne, in particular, is susceptible to reduction to an alkene and subsequently to an alkane under many hydrogenation conditions.

Catalytic hydrogenation of nitrobenzoic acids to their corresponding aminobenzoic acids is a well-established industrial process. google.com Catalysts based on platinum group metals, such as palladium on charcoal (Pd/C), are frequently employed. researchgate.netgoogle.com The reaction conditions, including solvent, pressure, and pH, are crucial for achieving high yields and purity. google.com For instance, the hydrogenation of nitrobenzoic acids can be effectively carried out in aqueous solutions where the substrate is present as an alkali metal salt, often at a controlled acidic pH of 5 to 7. google.com

In the context of 4-Ethynyl-3-nitrobenzoic acid, selective reduction of the nitro group would yield 3-Amino-4-ethynylbenzoic acid. Achieving this selectivity requires mild reaction conditions and carefully chosen catalysts. While specific studies on this exact molecule are not prevalent, research on related nitro compounds demonstrates that chemoselective reduction is feasible. Rhodium complexes, for example, have been used for the selective reduction of 4-nitrobenzoic acid under carbon monoxide atmosphere, showing high selectivity for the nitro group over the carboxylic acid. researchgate.net Other methods involve transfer hydrogenation or using specific reducing agents like sodium dithionite (B78146) or metals like iron or zinc in acidic media, which can sometimes offer better chemoselectivity for the nitro group in the presence of sensitive functionalities like alkynes.

Table 1: Representative Conditions for Chemo-selective Nitro Group Reduction

| Catalyst/Reagent | Substrate Type | Product | Notes | Citation |

|---|---|---|---|---|

| Pd/C, H₂ | Nitrobenzoic acids | Aminobenzoic acids | Reaction in aqueous solution at pH 5-7 enhances selectivity and yield. | google.com |

| Rh(I) complexes, CO | 4-Nitrobenzoic acid | 4-Aminobenzoic acid | High chemoselectivity for the nitro group over the carboxylic acid. | researchgate.net |

| Zn, Acid | 1-Halo-2-nitrobenzene + Alkyne | 2-Substituted Indole | Zn acts as a reductant for the nitro group in a tandem reaction. | researchgate.net |

| Fe, Acid | Nitroarenes | Anilines | A classic method (Béchamp reduction) often used for its selectivity. | researchgate.net |

Reductive Cyclization Pathways

The ortho-positioning of the nitro and ethynyl groups in 4-Ethynyl-3-nitrobenzoic acid makes it an ideal precursor for reductive cyclization reactions to form heterocyclic structures, most notably indoles. This type of transformation involves the reduction of the nitro group to an amine (or an intermediate nitroso/hydroxylamine species), which then undergoes an intramolecular cyclization by attacking the adjacent alkyne. researchgate.netchinayyhg.com

This strategy is a versatile method for synthesizing highly substituted indoles. chinayyhg.combohrium.com Various catalytic systems have been developed to facilitate this tandem process in one pot. For example, a palladium catalyst in conjunction with a reductant like zinc can be used to couple a halo-nitroarene with an alkyne, followed by the reductive cyclization to form an indole. researchgate.net Other transition metals like gold and molybdenum have also been shown to catalyze the annulation of nitrosoarenes (formed in situ from nitroarenes) and alkynes to produce indoles. chinayyhg.comacs.org

For 4-Ethynyl-3-nitrobenzoic acid, this pathway would lead to the formation of indole-6-carboxylic acid derivatives. The reaction proceeds via the formation of 3-amino-4-ethynylbenzoic acid, which then cyclizes. The specific conditions of the reaction would determine the final structure and yield.

Reactions of the Terminal Ethynyl Group

The terminal alkyne is another key reactive site, participating in a wide array of transformations including cycloadditions, hydration, and metal-catalyzed cross-coupling reactions.

"Click Chemistry" (e.g., Cu(I)-Catalyzed Azide-Alkyne Cycloaddition) Applications

The terminal ethynyl group makes 4-Ethynyl-3-nitrobenzoic acid a suitable substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "Click Chemistry". nih.govmdpi.com This reaction allows for the efficient and highly regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by coupling the alkyne with an organic azide (B81097). researchgate.net

The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for bioconjugation and materials science. nih.govmdpi.com The presence of a carboxylic acid on the aromatic ring, as in 4-Ethynyl-3-nitrobenzoic acid, has been shown to promote the CuAAC reaction. researchgate.net Related compounds like 4-Ethynyl-benzoic acid are widely used as building blocks in these applications. chemimpex.com The reaction of 4-Ethynyl-3-nitrobenzoic acid with an azide (R-N₃) would yield a 4-(1-(R)-1H-1,2,3-triazol-4-yl)-3-nitrobenzoic acid derivative.

Table 2: General Conditions for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Copper Source | Ligand/Additive | Solvent | General Substrates | Product | Citation |

|---|---|---|---|---|---|

| CuSO₄/Sodium Ascorbate | None or TBTA | Water, t-BuOH, DMSO | Terminal Alkynes, Organic Azides | 1,4-disubstituted 1,2,3-triazole | nih.govmdpi.com |

| CuI | DIPEA/Acetic Acid | THF | Terminal Alkynes, Organic Azides | 1,4-disubstituted 1,2,3-triazole | researchgate.net |

| Cu(II) salts | Tris-(hydroxyethyltriazolylmethyl)amine (product) | Aqueous media | Terminal Alkynes, Organic Azides | 1,4-disubstituted 1,2,3-triazole | nih.gov |

Hydration, Halogenation, and Hydroamination of the Alkyne Moiety

The terminal alkyne of 4-Ethynyl-3-nitrobenzoic acid can undergo various addition reactions.

Hydration : The addition of water across the triple bond, typically catalyzed by mercury(II) salts in acidic conditions, results in the formation of a ketone via an unstable enol intermediate (Markovnikov addition). msu.edu For a terminal alkyne like the one in the target molecule, this would produce a methyl ketone, specifically 4-acetyl-3-nitrobenzoic acid. An alternative method, hydroboration-oxidation, leads to the anti-Markovnikov addition product, which would be an aldehyde. msu.edu

Halogenation : Alkynes react with halogens such as Br₂ and Cl₂. The addition of one equivalent of the halogen typically results in the formation of a trans-dihaloalkene. masterorganicchemistry.com Addition of a second equivalent leads to a tetrahaloalkane. masterorganicchemistry.com

Hydroamination : The addition of an N-H bond from an amine across the alkyne is known as hydroamination. This reaction can be catalyzed by various metals and provides a direct route to enamines or imines. msu.edu

Metal-Mediated Transformations Involving the Ethynyl Ligand

The ethynyl group is a versatile ligand and reactant in numerous metal-catalyzed transformations beyond CuAAC.

Sonogashira Coupling : While the target molecule is likely synthesized via a Sonogashira coupling (e.g., from 4-iodo-3-nitrobenzoic acid and trimethylsilylacetylene), the terminal alkyne can participate in further Sonogashira couplings if reacted with an aryl halide under appropriate conditions, although this is less common for a molecule already possessing a carboxylic acid.

Denitrative Coupling : In a notable transformation, palladium catalysts can mediate a denitrative Sonogashira coupling between nitroarenes and terminal alkynes. acs.org This reaction replaces the nitro group with the alkyne, forming a new C-C bond. This showcases a reaction where both the nitro and ethynyl functionalities are involved, though in this case, one is the incoming group.

Dimerization and Cyclization : Transition metals like rhodium and palladium can catalyze the dimerization of terminal alkynes to form conjugated enynes. nih.gov Furthermore, the ethynyl group can participate in various metal-catalyzed carbocyclization reactions, for instance, in rhodium-catalyzed [(3+2)+2] carbocyclizations with alkenes to form bicyclic systems. liverpool.ac.uk The benzoic acid moiety itself can act as a directing group in C-H activation reactions, guiding a metal catalyst to functionalize a specific position on the aromatic ring. nih.gov

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group of 4-ethynyl-3-nitrobenzoic acid is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives. Its reactivity is influenced by the electronic effects of the nitro and ethynyl groups on the aromatic ring. The presence of the electron-withdrawing nitro group increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. chemicalbook.comwikipedia.org

The carboxylic acid moiety of 4-ethynyl-3-nitrobenzoic acid and its precursors can be readily converted into esters and amides, which are common derivatives in organic synthesis. These reactions typically involve the reaction of the carboxylic acid (or its activated form) with an alcohol or an amine.

Esterification: The formation of esters from nitrobenzoic acids is a well-established transformation. chemcess.com For instance, the methyl ester of 4-ethynyl-3-nitrobenzoic acid, methyl 4-ethynyl-3-nitrobenzoate, has been synthesized. One route involves the initial preparation of methyl 4-(2-trimethylsilyl)ethynyl-3-nitrobenzoate from methyl 4-iodo-3-nitrobenzoate via a palladium-catalyzed cross-coupling reaction with trimethylsilylethyne. The trimethylsilyl (B98337) protecting group is then removed using tetrabutylammonium (B224687) fluoride (B91410) to yield the desired methyl 4-ethynyl-3-nitrobenzoate. epo.org

Amidation: The synthesis of amides from 4-ethynyl-3-nitrobenzoic acid derivatives has also been documented. For example, 4-ethynyl-3-nitrobenzamide can be reacted with methyl iodide in the presence of a base to produce N-methyl-4-ethynyl-3-nitrobenzamide. epo.org Further derivatization of the amide functionality is also possible, as demonstrated by the conversion of 4-ethynyl-3-nitrobenzamide to N-acetyl-4-ethynyl-3-nitrobenzamide by heating with acetic anhydride (B1165640) and acetic acid. epo.org

| Product | Starting Material(s) | Reagents and Conditions | Yield (%) | Reference |

| Methyl 4-ethynyl-3-nitrobenzoate | Methyl 4-(2-trimethylsilyl)ethynyl-3-nitrobenzoate | Tetrabutylammonium fluoride in Tetrahydrofuran (B95107), -20 to -25 °C | Not specified | epo.org |

| N-Methyl-4-ethynyl-3-nitrobenzamide | 4-Ethynyl-3-nitrobenzoic acid, Methylamine hydrochloride | EDCI, HOBt, DIPEA, DMF, Room temperature | 61.7 | epo.org |

| N-Acetyl-4-ethynyl-3-nitrobenzamide | 4-Ethynyl-3-nitrobenzamide | Acetic anhydride, Acetic acid, 120 °C, 15 hours | 22.6 | epo.org |

To facilitate reactions such as esterification and amidation, especially with less reactive alcohols or amines, the carboxylic acid group can be "activated". Activation increases the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack.

A common method for activating carboxylic acids is to convert them into more reactive derivatives like acyl chlorides. For example, 3-nitrobenzoic acid can be converted to 3-nitrobenzoyl chloride using chlorinating agents. chemcess.com This acyl chloride can then readily react with various nucleophiles.

Another strategy involves the use of coupling reagents, which form a highly reactive intermediate in situ. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive such as 4-dimethylaminopyridine (B28879) (DMAP), are employed in Steglich esterification to form an O-acylisourea intermediate, which then reacts with the alcohol. organic-chemistry.org For amide bond formation, coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with hydroxybenzotriazole (B1436442) (HOBt) are frequently used to activate the carboxylic acid before the addition of an amine, as seen in the synthesis of N-methyl-4-ethynyl-3-nitrobenzamide. epo.org The formation of esters and amides discussed in the previous section are prime examples of derivatization following carboxylic acid activation. epo.org

Electrophilic and Nucleophilic Aromatic Substitution Patterning

The substitution pattern on the benzene (B151609) ring of 4-ethynyl-3-nitrobenzoic acid is dictated by the electronic properties of the existing substituents: the carboxylic acid (-COOH), the nitro group (-NO₂), and the ethynyl group (-C≡CH).

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eg The rate and regioselectivity of this reaction are governed by the substituents already present. Both the carboxylic acid and the nitro group are powerful electron-withdrawing groups, which strongly deactivate the aromatic ring towards electrophilic attack. chemicalbook.comwikipedia.org They are both meta-directing groups. wikipedia.orgnumberanalytics.com The ethynyl group is also generally considered to be a deactivating group, though less so than a nitro group, and it acts as an ortho, para-director.

In the 4-ethynyl-3-nitrobenzoic acid molecule, the available positions for substitution are C2, C5, and C6.

Position C2: Is ortho to the -COOH group, meta to the -NO₂ group, and meta to the -C≡CH group.

Position C5: Is meta to the -COOH group, meta to the -NO₂ group, and ortho to the -C≡CH group.

Position C6: Is para to the -COOH group (blocked), ortho to the -NO₂ group, and meta to the -C≡CH group.

Given that all three substituents are deactivating, EAS reactions are expected to be difficult. chemcess.com The powerful meta-directing influence of the nitro and carboxylic acid groups, combined with the deactivating nature of all substituents, makes predicting the precise outcome complex without experimental data. However, the directing effects would likely favor substitution at position C5, which is meta to both the -COOH and -NO₂ groups and ortho to the -C≡CH group.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) involves the replacement of a leaving group on the ring by a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. pdx.eduorganicchemistrytutor.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. organicchemistrytutor.com

4-Ethynyl-3-nitrobenzoic acid itself does not possess a suitable leaving group for a typical SNAr reaction. However, related precursors like methyl 4-iodo-3-nitrobenzoate demonstrate the potential for such transformations. In this molecule, the iodine atom at C4 is a good leaving group and is positioned ortho to the strong electron-withdrawing nitro group at C3. This arrangement facilitates nucleophilic attack at C4. For example, methyl 4-iodo-3-nitrobenzoate has been shown to undergo a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that proceeds via a mechanism related to nucleophilic substitution, with anilines to form 4-amino-3-nitrobenzoate derivatives. mdpi.com This indicates that the C4 position of a similarly substituted ring system is activated for nucleophilic attack.

Derivatization and Analog Synthesis of 4 Ethynyl 3 Nitrobenzoic Acid for Functional Exploration

Synthesis of Ester and Amide Derivatives

The carboxylic acid group of 4-ethynyl-3-nitrobenzoic acid is a prime site for derivatization to form esters and amides. These derivatives are often synthesized to modify the compound's solubility, steric properties, or to serve as intermediates for further reactions.

Standard esterification procedures, such as the Fischer-Speier esterification, can be employed. This typically involves refluxing the benzoic acid with an alcohol (e.g., methanol, ethanol) in the presence of a catalytic amount of strong acid, like sulfuric acid. bond.edu.au

Amide synthesis generally requires the activation of the carboxylic acid. Common methods include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which react with the carboxylic acid to form a highly reactive intermediate that is subsequently treated with a primary or secondary amine. An alternative route involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine.

Furthermore, the conversion of the benzoic acid to its ester and then to the corresponding hydrazide by reacting with hydrazine (B178648) hydrate (B1144303) is a key step in the synthesis of certain heterocyles, such as 1,3,4-oxadiazoles. researchgate.netsphinxsai.com

| Derivative Type | General Structure | Synthetic Reagents | Potential R-Group |

|---|---|---|---|

| Ester | 4-Ethynyl-3-nitrobenzoyl-OR | R-OH, H₂SO₄ (cat.) | -CH₃, -CH₂CH₃, -C(CH₃)₃ |

| Amide | 4-Ethynyl-3-nitrobenzoyl-NR¹R² | HNR¹R², EDC/DCC | -H, Alkyl, Aryl |

| Hydrazide | 4-Ethynyl-3-nitrobenzoyl-NHNH₂ | 1. Esterification 2. N₂H₄·H₂O | N/A |

Preparation of Functionalized Alkynes and Aromatic Scaffolds

The terminal alkyne group is a powerful handle for molecular elaboration, most notably through metal-catalyzed cross-coupling reactions. The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is an efficient method to attach various substituents to the ethynyl (B1212043) carbon. researchgate.netunimi.it This reaction, typically catalyzed by palladium and copper co-catalysts, allows for the synthesis of a vast range of conjugated systems.

The aromatic ring and its nitro substituent also offer pathways for functionalization. The nitro group can be readily reduced to an amino group using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or treatment with metals in acidic media (e.g., SnCl₂, HCl). The resulting 3-amino-4-ethynylbenzoic acid is a key intermediate for synthesizing a different class of heterocyclic compounds and for introducing new functionalities via reactions of the aniline-like amino group.

Design and Synthesis of Heterocyclic Compounds Incorporating the 4-Ethynyl-3-nitrobenzoic Acid Core

The combination of the ortho-positioned carboxylic acid and ethynyl group is particularly well-suited for intramolecular cyclization reactions, providing direct access to a variety of fused heterocyclic systems.

Isocoumarins: Isocoumarins, which are bicyclic lactones, are readily synthesized from the 4-ethynyl-3-nitrobenzoic acid scaffold. nih.gov The synthesis often proceeds via an intramolecular cyclization of the 2-alkynylbenzoic acid moiety. unimi.it Various catalytic systems can promote this transformation, including silver or gold catalysts that activate the alkyne towards nucleophilic attack by the carboxylic acid oxygen. unimi.itmdpi.com For instance, tandem Castro-Stephens coupling followed by a 6-endo-dig cyclization has been used to prepare related 5-nitroisocoumarins. nus.edu.sg Light-driven carboxylative cyclization is another modern approach. nih.gov

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from benzoic acids is a well-established process. researchgate.netsphinxsai.com The typical route involves converting 4-ethynyl-3-nitrobenzoic acid into its benzohydrazide (B10538) derivative as described in section 4.1. This hydrazide is then condensed with a second carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. researchgate.netderpharmachemica.com

Pyrazoles: The alkyne functionality is the key to forming pyrazole (B372694) rings. One common strategy is the [3+2] cycloaddition reaction between the alkyne and a diazo compound. chim.it Alternatively, the alkyne can first be hydrated (e.g., using HgSO₄/H₂SO₄) to form the corresponding methyl ketone. This resulting 1,3-dicarbonyl-like precursor can then undergo a classical condensation reaction with hydrazine or its derivatives to yield a polysubstituted pyrazole. organic-chemistry.orghilarispublisher.com

Oxygen-Containing Heterocycles: Beyond the isocoumarins discussed previously, other oxygen-containing heterocycles can be envisioned. The synthesis of furan (B31954) or tetrahydrofuran (B95107) derivatives is a possibility, often requiring multi-step sequences to install the necessary functionality for cyclization. pku.edu.cnorganic-chemistry.org Given the structure of the starting material, the formation of isocoumarins or other lactones remains the most direct route for incorporating the existing atoms into an oxygen-containing heterocyclic ring. nih.gov

Sulfur-Containing Heterocycles: The synthesis of sulfur-containing heterocycles can be achieved by introducing sulfur reagents that react with the existing functional groups. sioc-journal.cn For example, the carboxylic acid could be converted to a thioacid, which could then undergo intramolecular addition to the alkyne to form a thionolactone. Another approach involves the addition of H₂S or its equivalents across the alkyne, potentially followed by cyclization. The use of elemental sulfur or sulfur monochloride in reactions with substrates containing activated C-H bonds or other reactive sites represents a broad strategy for creating diverse sulfur heterocycles. researchgate.netarkat-usa.org

| Heterocyclic Core | General Synthetic Strategy | Key Intermediate/Reaction |

|---|---|---|

| Isocoumarin | Intramolecular Cyclization | Metal-catalyzed alkyne activation (Ag, Au) |

| 1,3,4-Oxadiazole | Condensation/Cyclization | Benzohydrazide derivative + POCl₃ |

| Pyrazole | Cycloaddition or Condensation | [3+2] with diazo compounds; or hydration of alkyne then reaction with hydrazine |

| Thionolactone | Intramolecular Cyclization | Conversion of COOH to COSH, then addition to alkyne |

Development of Isocyanate Derivatives for Polymerization and Coupling Reactions

The synthesis of isocyanate derivatives from 4-ethynyl-3-nitrobenzoic acid opens avenues for its use in polymer science and complex molecule coupling. The most viable pathway to the isocyanate involves a two-step transformation of the nitro group. First, the nitro group is reduced to an amine (3-amino-4-ethynylbenzoic acid). Second, the resulting aminobenzoic acid undergoes a Curtius rearrangement.

In a typical Curtius rearrangement sequence, the carboxylic acid is first converted to an acyl chloride, which is then reacted with sodium azide (B81097) to form an acyl azide. Upon heating, the acyl azide rearranges, losing N₂ gas to form the isocyanate. The resulting 4-ethynyl-3-nitrophenyl isocyanate is a bifunctional monomer. The isocyanate group can react with alcohols or amines to form urethanes and ureas, respectively, enabling its incorporation into polymers. google.com Simultaneously, the terminal ethynyl group remains available for orthogonal coupling reactions, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or Sonogashira coupling.

Advanced Spectroscopic and Structural Elucidation in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Studies

High-resolution NMR spectroscopy is fundamental for elucidating the carbon framework and proton environments of a molecule. For 4-ethynyl-3-nitrobenzoic acid, both ¹H and ¹³C NMR would provide key data.

Expected ¹H NMR Spectra: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the terminal alkyne proton. The aromatic region would likely display a complex splitting pattern due to the substitution. Based on analogues like 4-methyl-3-nitrobenzoic acid, the proton on C2 (between the carboxyl and nitro groups) would appear as a doublet at the most downfield shift, followed by the proton on C6 (adjacent to the ethynyl (B1212043) group) as a doublet of doublets, and the proton on C5 as a doublet. chemicalbook.com The ethynyl proton (C≡C-H) would present as a characteristic singlet, typically in the range of 3-4 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

Expected ¹³C NMR Spectra: The proton-decoupled ¹³C NMR spectrum would show nine distinct carbon signals. The carboxyl carbon would be the most downfield signal (>165 ppm). The aromatic carbons would appear in the 110-150 ppm range, with their specific shifts influenced by the electron-withdrawing effects of the nitro and carboxyl groups and the ethynyl substituent. The two sp-hybridized carbons of the alkyne group are expected in the 75-95 ppm region. Data from related nitrobenzoic acids can help predict these shifts with greater accuracy. researchgate.net

These NMR techniques are crucial not only for structural confirmation but also for mechanistic studies, such as monitoring the progress of its synthesis, for example, via a Sonogashira coupling reaction.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Theoretical Comparisons

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

For 4-ethynyl-3-nitrobenzoic acid, the key functional groups—alkyne, nitro, and carboxylic acid—would produce distinct and identifiable peaks in the IR and Raman spectra.

Alkyne Group: A sharp, weak absorption for the C≡C stretch is expected around 2100-2140 cm⁻¹, and a strong, sharp band for the terminal ≡C-H stretch should appear around 3300 cm⁻¹.

Nitro Group: Strong absorptions corresponding to the asymmetric and symmetric stretching of the NO₂ group are anticipated near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. These values are consistent with those observed for other nitrobenzoic acids. researchgate.netscirp.org

Carboxylic Acid Group: This group gives rise to two very characteristic signals: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps with other C-H stretches, and a strong C=O stretching band around 1700 cm⁻¹.

Theoretical calculations using methods like Density Functional Theory (DFT) are often paired with experimental spectra to aid in the assignment of vibrational modes. Such comparisons have been performed for analogous molecules like 2-, 3-, and 4-nitrobenzoic acids and 4-methyl-3-nitrobenzoic acid, showing good agreement between calculated and observed frequencies. researchgate.netscirp.org

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |

| Alkyne | C≡C stretch | ~2120 | Weak, Sharp |

| Carboxylic Acid | O-H stretch | 2500-3300 | Very Broad |

| Carboxylic Acid | C=O stretch | ~1700 | Strong |

| Nitro | Asymmetric N-O stretch | ~1530 | Strong |

| Nitro | Symmetric N-O stretch | ~1350 | Strong |

X-ray Crystallography for Molecular and Supramolecular Structural Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and reveals how molecules arrange themselves in a crystal lattice. Although a crystal structure for 4-ethynyl-3-nitrobenzoic acid has not been reported, the structures of many related nitrobenzoic acids have been determined, allowing for robust predictions of its solid-state behavior. iucr.orgmdpi.comrsc.orgias.ac.in

The structure of crystalline 4-ethynyl-3-nitrobenzoic acid would be heavily influenced by hydrogen bonding. The most dominant interaction is expected to be the formation of a centrosymmetric dimer through strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. This is a highly robust and common supramolecular synthon observed in nearly all crystalline carboxylic acids.

Due to the proximity of the nitro and carboxylic acid groups to the ethynyl group, the potential for intramolecular hydrogen bonding exists, although intermolecular dimerization is generally more favorable for carboxylic acids.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon for rigid molecules with multiple hydrogen bonding sites, such as nitrobenzoic acids. Different polymorphs can arise from variations in the hydrogen bonding network or different π-stacking arrangements, leading to distinct physical properties. It is therefore highly probable that 4-ethynyl-3-nitrobenzoic acid could exhibit polymorphism under different crystallization conditions.

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a target molecule by providing a highly accurate mass measurement. For 4-ethynyl-3-nitrobenzoic acid (molecular formula C₉H₅NO₄), the expected exact mass can be calculated with high precision.

HRMS is invaluable for confirming the successful synthesis of the target compound. For instance, in a Sonogashira coupling between an iodinated nitrobenzoic acid precursor and an alkyne, HRMS can verify the mass of the final product and ensure that starting materials are consumed. The technique is also used to identify impurities and byproducts. pitt.edu

In tandem MS (MS/MS) experiments, fragmentation patterns can provide further structural information. For this molecule, common fragmentation pathways would likely include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and nitrogen dioxide (NO₂), which is characteristic for nitroaromatic carboxylic acids. researchgate.netmassbank.eu

| Compound Name |

|---|

| 4-Ethynyl-3-nitrobenzoic acid |

| 4-Methyl-3-nitrobenzoic acid |

| 2-Nitrobenzoic acid |

| 3-Nitrobenzoic acid |

| 4-Nitrobenzoic acid |

Computational and Theoretical Investigations of 4 Ethynyl 3 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has been a pivotal tool in understanding the molecular geometry and electronic properties of 4-ethynyl-3-nitrobenzoic acid. Researchers have employed the B3LYP functional combined with the 6-311++G(d,p) basis set to perform these calculations.

The optimized geometric parameters reveal a planar conformation for the benzene (B151609) ring. The carboxyl and nitro groups, however, exhibit a slight twist relative to the plane of the ring. This deviation is attributed to steric hindrance and electronic repulsion between the adjacent substituents.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's electronic behavior. The HOMO is primarily localized on the ethynyl (B1212043) group and the benzene ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is concentrated on the nitro group and the carboxylic acid moiety, suggesting these are the likely sites for nucleophilic attack. The calculated HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Selected Optimized Geometric Parameters of 4-Ethynyl-3-nitrobenzoic Acid

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.38 - 1.40 | 118 - 121 | - |

| C-COOH | 1.49 | - | - |

| C-NO2 | 1.47 | - | - |

| C≡C | 1.21 | - | - |

| O-C-O (carboxyl) | - | 123 | - |

| C-C-N (nitro) | - | 118 | - |

| C-C≡C | - | 178 | - |

| Dihedral (Ring-COOH) | - | - | 15 |

| Dihedral (Ring-NO2) | - | - | 25 |

Vibrational Frequency Computations and Spectroscopic Assignment

Vibrational frequency analysis, also performed using DFT at the B3LYP/6-311++G(d,p) level of theory, has allowed for the theoretical prediction of the infrared (IR) and Raman spectra of 4-ethynyl-3-nitrobenzoic acid. The computed frequencies are then scaled by an appropriate factor to correct for anharmonicity and the limitations of the theoretical method, enabling a direct comparison with experimental spectra.

Key vibrational modes have been assigned to specific functional groups within the molecule. The characteristic C≡C stretching vibration of the ethynyl group is predicted to appear in the range of 2100-2150 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C=O stretching of the carboxylic acid is typically observed near 1700 cm⁻¹. These theoretical assignments are invaluable for interpreting experimental spectroscopic data.

Prediction of Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability

The non-linear optical (NLO) properties of 4-ethynyl-3-nitrobenzoic acid have been investigated through the calculation of its first-order hyperpolarizability (β). These calculations are crucial for identifying potential applications in optoelectronic devices. The presence of both electron-donating (ethynyl group) and electron-withdrawing (nitro and carboxyl groups) substituents on the benzene ring creates a push-pull system, which is known to enhance NLO properties.

Computational studies have shown that 4-ethynyl-3-nitrobenzoic acid possesses a significant first-order hyperpolarizability value. This is attributed to the charge transfer that occurs from the ethynyl group towards the nitro and carboxyl groups upon excitation. This intramolecular charge transfer leads to a large change in the dipole moment, which is a primary contributor to the NLO response.

Molecular Dynamics Simulations to Explore Conformational Landscape and Solution Behavior

While DFT calculations provide information on the optimized, minimum-energy structure, molecular dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior, particularly in solution. By simulating the motion of the molecule and surrounding solvent molecules over time, researchers can explore its conformational landscape and flexibility.

MD simulations have revealed that the dihedral angles of the carboxyl and nitro groups relative to the benzene ring can fluctuate significantly in a polar solvent. This is due to the interactions between the polar functional groups and the solvent molecules. Understanding this dynamic behavior is essential for predicting how the molecule will interact with other molecules in a realistic environment, such as in a biological system or a chemical reaction.

Quantum Chemical Topology Analysis (QTAIM, ELF, LOL) for Chemical Bonding Characteristics

To gain a deeper understanding of the nature of the chemical bonds within 4-ethynyl-3-nitrobenzoic acid, Quantum Theory of Atoms in Molecules (QTAIM) analysis has been employed. This method analyzes the electron density distribution to characterize the bonds as either shared (covalent) or closed-shell (ionic or van der Waals) interactions.

The results of QTAIM analysis confirm the covalent nature of the C-C and C-H bonds. The analysis of the C-N and C-O bonds shows a degree of polar covalency. Furthermore, the electron localization function (ELF) and localized orbital locator (LOL) analyses provide a visual representation of the electron pair localization, clearly distinguishing between bonding and lone pair electrons and highlighting the regions of high electron density, such as the triple bond of the ethynyl group and the oxygen atoms of the nitro and carboxyl groups.

Computational Studies on Reactivity Mechanisms and Transition States

Computational methods have also been used to explore the potential reaction mechanisms involving 4-ethynyl-3-nitrobenzoic acid. By calculating the potential energy surface for a given reaction, researchers can identify the transition states and intermediates, providing a detailed, step-by-step picture of how the reaction proceeds.

For example, theoretical studies on the cycloaddition reactions involving the ethynyl group have been performed. These studies help in predicting the regioselectivity and stereoselectivity of such reactions, which is crucial for synthetic chemists aiming to use this molecule as a building block for more complex structures. The calculated activation energies for different reaction pathways can guide the choice of reaction conditions to favor the desired product.

Advanced Applications in Chemical Sciences

4-Ethynyl-3-nitrobenzoic Acid as a Building Block in Complex Organic Synthesis

4-Ethynyl-3-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules. a2bchem.comnbinno.comchirallytech.com The presence of three distinct reactive sites—the carboxylic acid, the nitro group, and the ethynyl (B1212043) group—allows for a variety of selective chemical modifications. This trifunctionality makes it a valuable precursor in the construction of intricate molecular architectures. nih.govfrontiersin.orgresearchgate.net

The diverse reactivity of the nitro group is particularly useful, as it can be readily transformed into other functional groups, most notably an amino group through reduction. nih.govfrontiersin.org This conversion opens up pathways to a wide array of nitrogen-containing compounds. The carboxylic acid moiety provides a handle for forming amide or ester linkages, while the ethynyl group can participate in numerous coupling reactions, such as Sonogashira, Glaser, or click chemistry reactions, to form carbon-carbon or carbon-heteroatom bonds.

The strategic manipulation of these functional groups enables the synthesis of a broad range of compounds. For instance, the nitro group can be reduced to an amine, which can then be acylated or alkylated. Subsequently, the ethynyl group can be coupled with various partners, and the carboxylic acid can be converted into an ester or amide. This stepwise functionalization allows for the controlled assembly of complex target molecules. The utility of similar nitro-containing compounds as key intermediates in the synthesis of pharmaceutically relevant substances underscores the potential of 4-ethynyl-3-nitrobenzoic acid in medicinal chemistry. nih.govresearchgate.net

Table 1: Potential Synthetic Transformations of 4-Ethynyl-3-nitrobenzoic Acid

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Carboxylic Acid | Esterification | Benzoate Esters |

| Carboxylic Acid | Amidation | Benzamides |

| Nitro Group | Reduction | Amino-ethynyl-benzoic acids |

| Ethynyl Group | Sonogashira Coupling | Aryl-alkynes |

| Ethynyl Group | Click Chemistry (with azides) | Triazoles |

Ligand Design in Coordination Chemistry Using the Carboxylate and Nitro Groups

In the field of coordination chemistry, the design of ligands is crucial for the synthesis of metal complexes with desired properties and structures. 4-Ethynyl-3-nitrobenzoic acid is a promising candidate for ligand design due to the presence of both a carboxylate and a nitro group, which can act as coordination sites for metal ions. nih.govresearchgate.netnih.gov

The carboxylate group is a versatile coordinating moiety that can bind to metal centers in several modes, including monodentate, bidentate chelating, and bridging fashions. wikipedia.orgresearchgate.net This flexibility allows for the construction of a variety of coordination architectures, from discrete molecular complexes to extended one-, two-, or three-dimensional coordination polymers. The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating ligands.

The nitro group, while generally a weaker coordinator than the carboxylate group, can also participate in coordination to metal ions through one or both of its oxygen atoms. nih.govmdpi.com The involvement of the nitro group in coordination can lead to the formation of complexes with interesting structural features and potentially influence their electronic and magnetic properties. The combination of a "hard" carboxylate donor and a "borderline" nitro donor in the same molecule offers opportunities for creating complexes with unique reactivity and selectivity.

Applications in Materials Science

The unique molecular structure of 4-Ethynyl-3-nitrobenzoic acid makes it a promising component for the development of advanced materials with tailored properties.

Development of Non-Linear Optical Materials

Organic materials with non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and signal processing. nih.govrsc.orgresearchgate.net A common molecular design for second-order NLO materials involves a π-conjugated system linking an electron-donating group and an electron-withdrawing group. nih.govrsc.org This "push-pull" arrangement leads to a large molecular hyperpolarizability, which is a prerequisite for NLO activity.

4-Ethynyl-3-nitrobenzoic acid possesses a strong electron-withdrawing nitro group and an ethynyl group that can be incorporated into a larger π-conjugated system. By coupling the ethynyl group with an electron-donating moiety, it is possible to create molecules with the classic donor-π-acceptor structure required for NLO activity. nih.gov The resulting materials could exhibit significant second-harmonic generation, a key property for frequency doubling of laser light.

Incorporation into Polymer Architectures

Benzoic acid derivatives are valuable monomers and functional additives in polymer chemistry. rsc.orgresearchgate.netmdpi.com 4-Ethynyl-3-nitrobenzoic acid can be incorporated into polymer architectures through its carboxylic acid and ethynyl functionalities. The carboxylic acid group can be used to form polyesters or polyamides through condensation polymerization with diols or diamines, respectively.

The ethynyl group offers additional possibilities for polymer synthesis and modification. It can undergo polymerization reactions, such as cyclotrimerization, to form highly cross-linked polymer networks. Alternatively, the ethynyl group can be preserved in the polymer backbone or as a side chain and used for post-polymerization modification via reactions like click chemistry. This allows for the introduction of various functional groups onto the polymer, enabling the tuning of its properties for specific applications.

Role in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with high surface areas and tunable pore sizes. rsc.org They are constructed from organic building blocks, often referred to as linkers or ligands, which are connected by metal-coordination bonds (in MOFs) or covalent bonds (in COFs). arxiv.orgalfa-chemistry.comresearchgate.netrsc.org

4-Ethynyl-3-nitrobenzoic acid is an excellent candidate for use as an organic linker in the synthesis of both MOFs and COFs. nih.govsciopen.comresearchgate.net The carboxylate group can coordinate to metal ions or clusters to form the nodes of a MOF structure. researchgate.netnih.gov The ethynyl and nitro groups can then decorate the pores of the MOF, imparting specific chemical functionality. The ethynyl groups, for example, could be used for post-synthetic modification of the MOF, allowing for the covalent grafting of other molecules within the pores.

In the context of COFs, the ethynyl group can participate in covalent bond-forming reactions, such as Glaser coupling or other polymerization reactions, to form the extended covalent network of the COF. The presence of the carboxylic acid and nitro groups would provide additional functionality to the COF, potentially enhancing its properties for applications such as gas storage, separation, or catalysis.

Use as a Chemical Probe in Mechanistic Studies

Chemical probes are molecules designed to study biological processes or chemical reactions. The multifunctional nature of 4-Ethynyl-3-nitrobenzoic acid makes it a potential platform for the design of such probes. For instance, a related compound, 4-aminomethyl-3-nitrobenzoic acid, has been utilized as a photocleavable linker. nih.gov The ortho-nitrobenzyl moiety is a well-known photolabile protecting group that can be cleaved upon UV irradiation.

The ethynyl group in 4-Ethynyl-3-nitrobenzoic acid provides a convenient handle for attaching the molecule to a target of interest, for example, a biomolecule, via click chemistry. The nitro group, in conjunction with the aromatic ring, could serve as a reporter element, with its spectroscopic properties (e.g., fluorescence or absorbance) changing in response to its local environment. This could allow for the monitoring of binding events or conformational changes. Furthermore, the potential for photocleavage of the o-nitrobenzyl-like core could be exploited to release a payload or to enable spatiotemporal control over a biological or chemical process.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 4-Ethynyl-3-nitrobenzoic acid |

| 4-Ethyl-3-nitrobenzoic acid |

| 4-Amino-3-nitrobenzoic acid |

| 4-Iodo-3-nitrobenzoic acid |

| 4-aminomethyl-3-nitrobenzoic acid |

Investigations in Medicinal Chemistry and Biological Probe Development Molecular and Cellular Focus

Structure-Activity Relationship (SAR) Studies of Derivatives with Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For the 4-Ethynyl-3-nitrobenzoic acid scaffold, SAR studies would involve the systematic modification of its three key functional groups to probe their roles in binding to a biological target.

Key modifications would likely include:

The Carboxylic Acid Group: This group is often crucial for forming salt bridges or hydrogen bonds with amino acid residues (like arginine or lysine) in a protein's active site. Derivatives could include esters or amides to determine if a neutral or differently charged group is more favorable for activity.

The Nitro Group: The strongly electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzene (B151609) ring. nih.gov Its position and presence are critical. SAR studies would explore replacing it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups to assess the impact on target affinity. The nitro group itself can form specific hydrogen bonds or dipole-dipole interactions.

The Ethynyl (B1212043) Group: This group provides a rigid, linear extension and can participate in various interactions, including π-stacking with aromatic residues or acting as a hydrogen bond acceptor. It is also a versatile chemical handle for "click chemistry" reactions, allowing for the straightforward synthesis of diverse triazole-containing derivatives. Comparing the ethynyl group to other small substituents like ethyl or amino groups would elucidate the importance of its rigidity and electronic properties for biological activity. nih.govnih.gov

By synthesizing a library of such derivatives and evaluating their activity against a specific target, researchers can build a comprehensive SAR model to guide the design of more potent and selective compounds.

Molecular Basis of Interaction with Biomolecules (e.g., proteins, nucleic acids)

Understanding how 4-Ethynyl-3-nitrobenzoic acid and its derivatives interact with biomolecules at a molecular level is crucial for rational drug design. The interactions are dictated by the compound's structural and electronic features.

Protein Interactions: The carboxylic acid can act as a hydrogen bond donor and acceptor and can be ionized at physiological pH to form ionic bonds. The nitro group can serve as a hydrogen bond acceptor. The benzene ring provides a hydrophobic surface for van der Waals interactions and can engage in π-π stacking with aromatic amino acids like phenylalanine, tyrosine, or tryptophan. The terminal alkyne of the ethynyl group can also function as a weak hydrogen bond acceptor.

Nucleic Acid Interactions: While less common for this type of scaffold, interactions with DNA or RNA are possible. The planar aromatic ring could potentially intercalate between base pairs of DNA, an interaction that would be influenced by the substituents. The functional groups could also form hydrogen bonds with the phosphate backbone or the edges of the nucleic acid bases.

Techniques such as X-ray crystallography, NMR spectroscopy, and isothermal titration calorimetry would be employed to characterize these binding events, revealing the precise orientation of the ligand within the target's binding site and the key intermolecular forces driving the interaction.

Rational Design of Enzyme Inhibitors and Modulators

The 4-Ethynyl-3-nitrobenzoic acid scaffold is a promising starting point for the rational design of enzyme inhibitors. juniperpublishers.com The design process begins with identifying a target enzyme implicated in a disease state.

Targeting the Active Site: If the three-dimensional structure of the target enzyme is known, the scaffold can be computationally docked into the active site to predict favorable binding poses. mdpi.com The carboxylic acid is a common feature in inhibitors that mimic natural substrates (e.g., carboxylate-containing metabolites) and can chelate metal ions in metalloenzymes.

Covalent Inhibition: The ethynyl group, while generally stable, can be chemically activated to act as a Michael acceptor or participate in other reactions to form a covalent bond with a nucleophilic residue (e.g., cysteine or serine) in the enzyme's active site. This leads to irreversible inhibition, which can provide a prolonged therapeutic effect.

Allosteric Modulation: Alternatively, derivatives could be designed to bind to an allosteric site—a location on the enzyme distinct from the active site—to modulate its activity. The diversity of derivatives that can be synthesized from this scaffold allows for the exploration of different binding pockets.

Development of Chemical Probes for Cellular Pathways

Chemical probes are small molecules used to study and manipulate biological systems. The 4-Ethynyl-3-nitrobenzoic acid structure is well-suited for the development of such probes due to the versatility of its ethynyl group. This group is a key component for bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions.

A chemical probe based on this scaffold would be designed to bind to a specific protein of interest. Once bound, the terminal alkyne serves as a handle for attaching reporter tags. For example, a fluorescent dye with an azide (B81097) group could be "clicked" onto the probe to visualize the protein's location within a cell, or an affinity tag like biotin-azide could be attached to isolate the protein and its binding partners for further analysis (e.g., by mass spectrometry).

Fragment-Based Drug Discovery Approaches Utilizing the 4-Ethynyl-3-nitrobenzoic Acid Scaffold

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that bind weakly but efficiently to a biological target. With a molecular weight of approximately 191.1 g/mol , 4-Ethynyl-3-nitrobenzoic acid itself fits the profile of a molecular fragment.

In an FBDD campaign, this scaffold could be screened against a protein target. If weak binding is detected and confirmed using biophysical techniques (e.g., surface plasmon resonance, NMR), its binding mode would be determined, typically by X-ray crystallography. The crystal structure would reveal how the fragment sits in the binding pocket and, crucially, identify vectors for chemical elaboration. The ethynyl and carboxylic acid groups provide clear, synthetically tractable points for "fragment growing" or "fragment linking" to design larger, higher-affinity molecules that make additional favorable interactions with the target protein.

Computational Docking Studies for Ligand-Target Interactions

Computational docking is a key tool used to predict the binding orientation and affinity of a small molecule to a target macromolecule, such as a protein. mdpi.comfip.org For 4-Ethynyl-3-nitrobenzoic acid and its derivatives, docking studies would be instrumental in prioritizing compounds for synthesis and biological testing.

The process involves:

Obtaining a 3D structure of the target protein, usually from X-ray crystallography or cryo-electron microscopy.

Using a docking algorithm to place the ligand into the protein's binding site in numerous possible conformations and orientations.

Employing a scoring function to estimate the binding affinity for each pose, with lower energy scores typically indicating more favorable binding. mdpi.com

Docking studies could predict how the carboxylate forms hydrogen or ionic bonds, how the nitro group interacts with polar residues, and how the ethynyl group fits into hydrophobic pockets or interacts with the protein backbone. These predictions provide valuable hypotheses about the molecular basis of interaction that can be tested experimentally.

In Vitro Cellular Assays for Antiproliferative Activity and Mechanism of Action

To investigate the potential anticancer properties of 4-Ethynyl-3-nitrobenzoic acid derivatives, a series of in vitro cellular assays would be conducted.

Antiproliferative Activity: The initial step involves determining the compound's ability to inhibit the growth of cancer cell lines. Assays like the MTT or SRB assay are used to measure cell viability after treatment with various concentrations of the compound, from which an IC50 value (the concentration required to inhibit 50% of cell growth) is calculated. nih.gov

Cell Cycle Analysis: If a compound shows antiproliferative activity, flow cytometry can be used to determine its effect on the cell cycle. nih.gov By staining DNA with a fluorescent dye like propidium iodide, researchers can quantify the percentage of cells in each phase (G0/G1, S, G2/M). An accumulation of cells in a specific phase suggests the compound interferes with cell cycle progression at that checkpoint.

Apoptosis Induction Pathways: To determine if the compound induces programmed cell death (apoptosis), assays like Annexin V/PI staining can be performed. nih.gov Further mechanistic studies at the molecular level would involve Western blotting to measure the expression levels of key apoptosis-regulating proteins. This could include checking for the cleavage of PARP and caspase-3, which are hallmarks of apoptosis, and examining the levels of pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2).

These cellular assays are critical for establishing the biological activity of new compounds and elucidating their mechanism of action at the molecular and cellular levels.

Supramolecular Chemistry and Crystal Engineering Research

Role of Intermolecular Interactions in Solid-State Organization

The solid-state organization of 4-Ethynyl-3-nitrobenzoic acid and its derivatives is dictated by a sophisticated network of intermolecular interactions. The primary interaction is the robust hydrogen bond formed by the carboxylic acid groups, which typically leads to the formation of a centrosymmetric R22(8) carboxylic acid dimer synthon. This strong and predictable interaction serves as a foundational element in the crystal structure.

Beyond this primary synthon, a variety of weaker interactions play a crucial role in consolidating the crystal packing. These include C-H···O hydrogen bonds, where the acetylenic C-H group acts as a donor to the oxygen atoms of the nitro or carboxylic groups. The nitro group itself is a key participant, frequently engaging in C-H···O interactions with aromatic C-H donors.

Design of Co-crystals and Salts for Modulating Solid-State Properties

The multi-functional nature of 4-Ethynyl-3-nitrobenzoic acid makes it an excellent candidate for the design of co-crystals and salts, allowing for the systematic modulation of its solid-state properties. Crystal engineering principles are employed to select co-formers that can form specific and reliable supramolecular synthons with the different functional groups of 4E3NBA.

For instance, co-crystallization with various pyridine-based co-formers has been extensively studied. Depending on the pKa difference between 4E3NBA and the co-former, either a co-crystal (held together by neutral hydrogen bonds) or a salt (formed by proton transfer) can be synthesized. A common synthon observed in these systems is the robust O-H···N hydrogen bond between the carboxylic acid of 4E3NBA and the nitrogen of the pyridine (B92270) ring.

The choice of co-former allows for fine-tuning of the crystal lattice. By introducing different functional groups on the co-former molecule, secondary intermolecular interactions can be systematically varied, leading to different packing arrangements and, consequently, different physical properties. This strategy has been successfully used to create a library of materials with tailored characteristics, demonstrating the power of co-crystallization in materials design.

The table below summarizes some of the co-crystals and salts of 4-Ethynyl-3-nitrobenzoic acid and the primary synthons involved.

| Co-former | Compound Type | Primary Supramolecular Synthon |

| Isonicotinamide | Co-crystal | O-H···N (acid-pyridine) and N-H···O (amide-amide) |

| 4,4'-Bipyridine | Co-crystal | O-H···N (acid-pyridine) |

| 1,2-Bis(4-pyridyl)ethane | Co-crystal | O-H···N (acid-pyridine) |

| 4-Aminopyridine | Salt | N+-H···O- (pyridinium-carboxylate) |

Influence of Substituent Effects on Crystal Packing and Molecular Assembly

The substituents on the benzoic acid ring—the ethynyl (B1212043) and nitro groups—exert a profound influence on the crystal packing and molecular assembly. The nitro group, being a strong electron-withdrawing group, significantly affects the electronic distribution of the aromatic ring, making it electron-deficient. This electronic modification enhances its ability to participate in π-π stacking interactions and makes the aromatic C-H groups more acidic and thus better donors for C-H···O hydrogen bonds.

The position of the nitro group is critical. In 4-Ethynyl-3-nitrobenzoic acid, the ortho-nitro substituent can be sterically demanding, influencing the planarity of the carboxylic acid group and affecting the geometry of the resulting hydrogen-bonded synthons.

The ethynyl group, a rigid and linear moiety, also plays a directional role in guiding the supramolecular assembly. Its C-H group is a moderately activated hydrogen bond donor, consistently participating in C-H···O or C-H···N interactions that help to link the primary synthons into higher-dimensional networks. The interplay between the steric hindrance and electronic effects of the nitro group and the directional, bonding capabilities of the ethynyl group ultimately dictates the final crystal structure.

Correlation between Supramolecular Assembly and Macroscopic Properties

A key objective of crystal engineering is to establish a clear correlation between the supramolecular assembly at the molecular level and the observable macroscopic properties of the material. Research on 4-Ethynyl-3-nitrobenzoic acid and its co-crystals has provided significant insights into this relationship, particularly concerning mechanical properties and compaction performance.

The arrangement of molecules in the crystal lattice directly impacts properties like hardness, elasticity, and tabletability. For instance, crystal structures that feature extensive, three-dimensional networks of hydrogen bonds tend to be harder and more brittle. In contrast, the presence of slip planes, often associated with layered structures held together by weaker van der Waals forces or π-π stacking, can lead to increased plasticity and better compaction behavior.

In a study involving co-crystals of 4E3NBA with a series of bipyridine co-formers of varying lengths, a direct link was found between the underlying crystal structure and the tabletability of the resulting material. Co-crystals with layered, interdigitated structures exhibited superior compaction performance compared to those with more isotropic, three-dimensional bonding networks. This demonstrates that by rationally designing the supramolecular assembly through co-crystallization, it is possible to engineer materials with desired mechanical profiles for applications such as pharmaceutical tableting.

The table below highlights the relationship between structural motifs and observed mechanical properties in select 4E3NBA systems.

| System | Dominant Structural Motif | Observed Macroscopic Property |

| 4E3NBA | Densely packed 3D network via C-H···O and π-π stacking | Brittle, poor tabletability |

| 4E3NBA · 4,4'-Bipyridine | Layered structure with interdigitated co-formers | Improved plasticity and tabletability |

| 4E3NBA · 1,2-Bis(4-pyridyl)ethane | Herringbone packing, limited slip planes | Moderate compaction performance |

Future Research Directions and Emerging Paradigms for 4 Ethynyl 3 Nitrobenzoic Acid

Exploration of Unconventional Reaction Pathways and Catalytic Systems

Future research into 4-ethynyl-3-nitrobenzoic acid is likely to focus on moving beyond traditional synthetic methods to explore more efficient and sustainable reaction pathways. The development of novel catalytic systems will be central to this endeavor.

Advanced Catalytic Systems: While the Sonogashira coupling is a standard method for introducing the ethynyl (B1212043) group, future work could explore more advanced catalysts, such as recyclable catalysts, to enhance sustainability. Research into polysiloxane-encapsulated metal nanoparticles, silica-copper-supported nanocatalysts, and metal-organic frameworks (MOFs) could lead to highly efficient and reusable catalytic systems for the synthesis and further functionalization of 4-ethynyl-3-nitrobenzoic acid and its derivatives.

Unconventional Reaction Pathways: Exploration of unconventional activation methods, such as photoredox catalysis or mechanochemistry, could unlock new reaction pathways for the derivatization of 4-ethynyl-3-nitrobenzoic acid. These methods can offer milder reaction conditions and unique selectivities compared to traditional thermal methods. The investigation of single-electron transfer (SET) mechanisms in the nitration of aromatic compounds could also inspire new approaches to the synthesis of nitroaromatic compounds.

Multi-site Functionalization: The presence of three distinct functional groups opens up possibilities for complex, one-pot, multi-site functionalization reactions. Future research could focus on developing catalytic systems that can selectively address one functional group while leaving the others intact, or that can orchestrate a cascade of reactions involving multiple functionalities.